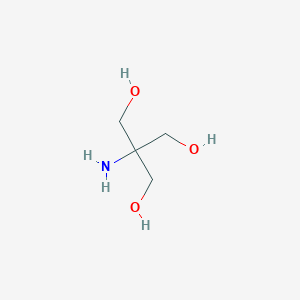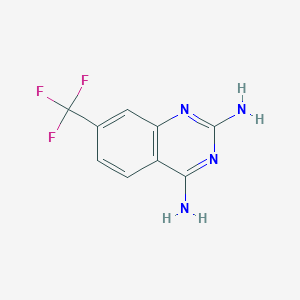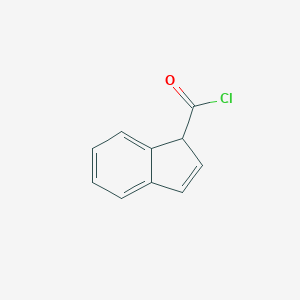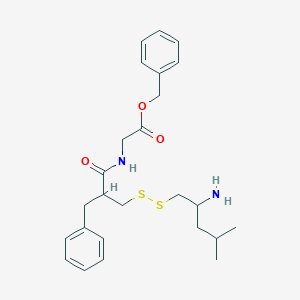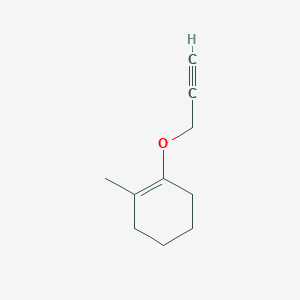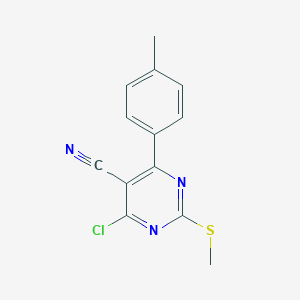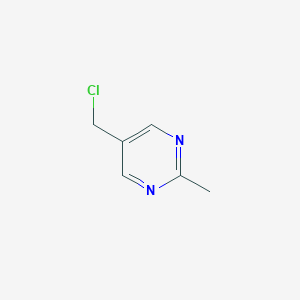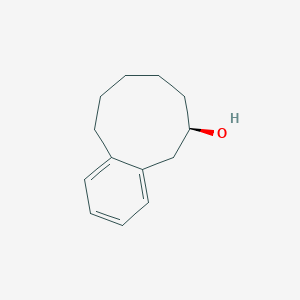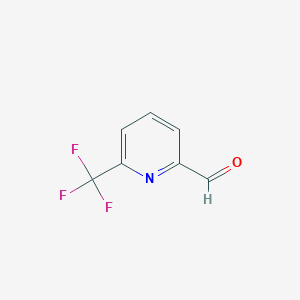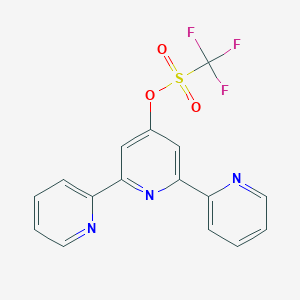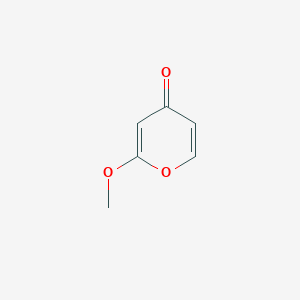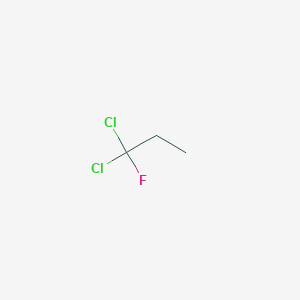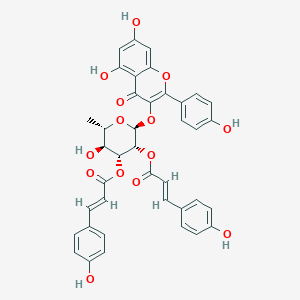
Platanoside
Übersicht
Beschreibung
Platanoside is a natural compound found in the leaves and trunk bark of the plant Platanus orientalis. It belongs to the class of oligomeric proanthocyanidin glycosides, which are known for their antioxidant and bactericidal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Platanoside is synthesized in plants as part of their natural metabolic processes. The preparation involves extracting the compound from the trunk bark or leaves of Platanus orientalis. The aqueous ethanol extract of the trunk bark is fractionated according to the polarity of the organic solvents to produce fractions of low-molecular-weight, oligomeric, and polymeric proanthocyanidins. Column chromatography over finely crystalline cellulose and gel filtration over Sephadex LH-20 are used to isolate pure oligomeric glycosylated proanthocyanidins, including this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The process involves the use of advanced chromatography and filtration methods to ensure high purity and yield of the compound. The use of ethanol as a solvent is common due to its efficiency in extracting proanthocyanidins from plant materials .
Analyse Chemischer Reaktionen
Types of Reactions: Platanoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. Alkaline cleavage of this compound produces phloroglucinol and protocatechoic acid. Hydrolysis not only cleaves interflavane bonds but also decomposes the pyran heterocycle of flavan-3-ol units.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or alkaline conditions are employed to hydrolyze this compound.
Major Products Formed: The major products formed from the reactions of this compound include phloroglucinol, protocatechoic acid, and various flavan-3-ol derivatives.
Wissenschaftliche Forschungsanwendungen
Platanoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of proanthocyanidins.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Wirkmechanismus
Platanoside exerts its effects through several mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits regulatory enzymes and transcription factors involved in inflammation.
Antibacterial Activity: Binds to bacterial enzymes such as enoyl-ACP reductase and penicillin-binding proteins, inhibiting bacterial growth
Vergleich Mit ähnlichen Verbindungen
Platanoside is unique among proanthocyanidins due to its specific glycosylation pattern and molecular structure. Similar compounds include:
Catechin: A flavan-3-ol with antioxidant properties.
Epicatechin: Another flavan-3-ol with similar properties to catechin.
Procyanidin B2: A dimeric proanthocyanidin with antioxidant and anti-inflammatory properties
This compound stands out due to its higher molecular weight and complex structure, which contribute to its unique biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6+,17-7+/t20-,33-,36+,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZIBACORRUGAC-FIFPDCARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133740-25-7 | |
| Record name | Platanoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133740257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


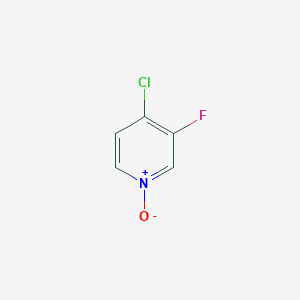
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
